molecular formula C14H8Cl2N2OS B5593020 MFCD04066524

MFCD04066524

Cat. No.: B5593020
M. Wt: 323.2 g/mol
InChI Key: SYQINGKQJGRIPH-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD04066524 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to be used in a wide range of chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04066524 involves several steps, starting with the preparation of the precursor compounds. One common method involves the reaction of a specific aldehyde with a suitable amine under controlled conditions to form an intermediate product. This intermediate is then subjected to further reactions, such as cyclization or condensation, to yield the final product, this compound. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully optimized to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous feeding of raw materials and the use of automated systems to monitor and control the reaction parameters. This ensures consistent quality and efficiency in the production of the compound. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

MFCD04066524 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound that can interact with different reagents.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction typically results in the formation of oxidized derivatives of the compound.

    Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of reduced forms of the compound.

    Substitution: Substitution reactions involving this compound often use halogenating agents such as chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions typically result in halogenated derivatives of this compound .

Scientific Research Applications

MFCD04066524 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of MFCD04066524 involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

(E)-2-cyano-3-[5-(2,6-dichlorophenyl)furan-2-yl]prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-10-2-1-3-11(16)13(10)12-5-4-9(19-12)6-8(7-17)14(18)20/h1-6H,(H2,18,20)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQINGKQJGRIPH-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC=C(O2)C=C(C#N)C(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C2=CC=C(O2)/C=C(\C#N)/C(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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